Sch 58261 - 160098-96-4

Sch 58261

Catalog Number: EVT-282389
CAS Number: 160098-96-4
Molecular Formula: C18H15N7O
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SCH 58261 is a potent and selective antagonist of the adenosine A2A receptor (A2AR). It is a non-xanthine heterocyclic compound, distinguishing it from traditional adenosine receptor antagonists like caffeine and theophylline. [] SCH 58261's high selectivity for A2ARs over other adenosine receptor subtypes makes it a valuable tool in scientific research to investigate the role of A2ARs in various biological processes. []

Source and Classification

SCH 58261 was developed as part of a series of compounds aimed at exploring the therapeutic potential of adenosine A2A receptor antagonism. It belongs to the class of pyrazolo[4,3-e]pyrimidines and is characterized by its specific binding affinity to the A2A receptor subtype. Its classification as a non-xanthine antagonist distinguishes it from other adenosine receptor modulators that are derived from xanthine structures.

Synthesis Analysis

The synthesis of SCH 58261 has been documented in various studies, with methods focusing on the formation of the pyrazolo[4,3-e]pyrimidine core structure. A typical synthetic route involves:

  1. Formation of the Pyrazolo Core: The initial step includes the condensation of appropriate hydrazines with 2-furyl and phenyl derivatives to form the pyrazolo framework.
  2. Substitution Reactions: Subsequent reactions introduce functional groups that enhance receptor binding and selectivity.
  3. Labeling for Tracing: For specific studies, tritium labeling has been employed, allowing for detailed pharmacokinetic studies and receptor binding assays.

Technical parameters such as reaction temperatures, solvents (often dimethyl sulfoxide or ethanol), and purification methods (e.g., chromatography) are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of SCH 58261 can be represented as follows:

  • Chemical Formula: C13_{13}H13_{13}N5_{5}O
  • Molecular Weight: Approximately 241.27 g/mol
  • Structural Features: The compound features a pyrazolo[4,3-e]pyrimidine ring system with substituents that enhance its binding affinity to adenosine receptors.

X-ray crystallography and nuclear magnetic resonance spectroscopy have been utilized to elucidate its three-dimensional conformation, which is crucial for understanding its interaction with biological targets.

Chemical Reactions Analysis

SCH 58261 participates in several chemical reactions primarily involving:

  1. Receptor Binding Studies: The compound's interaction with A2A receptors can be quantified using competitive binding assays, where it displaces radiolabeled ligands.
  2. Metabolic Stability Assessments: In vitro studies assess its stability in biological matrices, revealing insights into its metabolic pathways and potential degradation products.
  3. Modification Reactions: Structural analogs are synthesized by modifying specific functional groups on the core structure to evaluate changes in pharmacological properties.
Mechanism of Action

The mechanism of action of SCH 58261 involves selective antagonism at the adenosine A2A receptors. Upon binding to these receptors, SCH 58261 inhibits the downstream signaling pathways typically activated by adenosine, which include:

  • Inhibition of cAMP Production: By blocking A2A receptor activation, SCH 58261 reduces cyclic adenosine monophosphate levels, leading to decreased neuronal excitability.
  • Modulation of Dopaminergic Activity: This antagonism is particularly relevant in Parkinson's disease models, where it helps restore dopaminergic signaling balance.

In vivo studies have demonstrated that SCH 58261 can ameliorate motor deficits in animal models of Parkinson's disease, underscoring its potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of SCH 58261 include:

  • Solubility: It exhibits moderate solubility in aqueous solutions, which can be enhanced through structural modifications.
  • Stability: The compound is stable under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data varies based on purity but typically falls within a defined range suitable for pharmaceutical applications.

Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed for characterization.

Applications

SCH 58261 has significant implications in scientific research and potential therapeutic contexts:

  1. Neuroscience Research: It serves as a valuable tool for exploring adenosine receptor biology and its implications in neurodegenerative diseases.
  2. Pharmacological Studies: The compound aids in understanding the role of A2A receptors in various physiological processes and disease states.
  3. Drug Development: Ongoing research aims to develop more selective and potent analogs based on the SCH 58261 scaffold for clinical use in treating conditions like Parkinson's disease and other movement disorders.
Mechanistic Pharmacology of SCH 58261 as an Adenosine A2A Receptor Antagonist

Receptor Binding Dynamics and Selectivity Profiles

Competitive Antagonism at Adenosine A2A Receptors

SCH 58261 (5-Amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo(4,3-e)-1,2,4-triazolo(1,5-c)pyrimidine) functions as a potent and selective competitive antagonist at adenosine A₂A receptors (A₂AR). Binding studies demonstrate competitive inhibition kinetics, where SCH 58261 displaces the selective A₂AR agonist [³H]CGS 21680 in saturation experiments on rat and bovine striatal membranes. This competitive nature is evidenced by concentration-dependent rightward shifts in agonist concentration-response curves without suppression of maximal response, consistent with surmountable antagonism. In functional assays, SCH 58261 antagonizes A₂AR-mediated effects, including CGS 21680-induced porcine coronary artery relaxation (pA₂ = 9.5) and inhibition of rabbit platelet aggregation (pA₂ = 7.9), confirming reversible receptor blockade [5] [8]. Its binding affinity for the A₂AR is exceptionally high, with a reported Ki value of 1.3 nM in human receptors and 2.0–2.3 nM in rat/bovine tissues [5] [8].

Selectivity Over Adenosine A1, A2B, and A3 Receptor Subtypes

SCH 58261 exhibits remarkable selectivity for A₂AR over other adenosine receptor subtypes, a critical feature underpinning its utility as a pharmacological tool and therapeutic candidate. Quantitative binding profiles reveal the following selectivity ratios:

  • 323-fold selectivity over adenosine A₁ receptors (Ki = 420 nM)
  • 53-fold selectivity over adenosine A₂B receptors (Ki = 69 nM)
  • >100-fold selectivity over adenosine A₃ receptors (Ki > 1,000 nM) [6] [8]

This selectivity profile was established using radioligand binding assays with subtype-specific probes: [³H]CHA for A₁ receptors, [³H]NECA in the presence of A₁ blockers for A₂B, and [¹²⁵I]AB-MECA for A₃ receptors. SCH 58261 (at concentrations ≤1 µM) shows negligible affinity for non-adenosinergic receptors, including dopamine (D₁, D₂), serotonin (5-HT₁, 5-HT₂), muscarinic (M₁, M₂), adrenergic (α₁, α₂, β₁), NMDA, benzodiazepine, and μ-opioid receptors [8]. The molecular basis for this selectivity involves specific interactions within the orthosteric binding pocket of the A₂AR, particularly with residues in transmembrane helices 3, 6, and 7, which differ across adenosine receptor subtypes.

Table 1: Selectivity Profile of SCH 58261 at Adenosine Receptor Subtypes

Receptor SubtypeRadioligand UsedKᵢ Value (nM)Selectivity Ratio (vs. A₂A)
A₂A[³H]CGS 216801.3 – 2.31 (Reference)
A₁[³H]CHA~420323
A₂B[³H]NECA*~6953
A₃[¹²⁵I]AB-MECA>1,000>100

NECA binding assessed with A₁ blockade [5] [8].

Radioligand Utility in Autoradiographic Studies of Striatal Pathways

The high affinity and selectivity of SCH 58261 for A₂AR make it an ideal radioligand for autoradiographic mapping of receptor distribution in the brain. When tritiated ([³H]-SCH 58261), it enables precise visualization of A₂AR density in striatal and extrastriatal regions. Key applications include:

  • Density Quantification: Autoradiography in rodent brain sections reveals the highest A₂AR density in the striatum (caudate-putamen and nucleus accumbens), with moderate expression in the olfactory tubercle and low levels in the cortex and hippocampus [4] [8].
  • Pathway Analysis: Co-localization studies using [³H]-SCH 58261 confirm A₂AR enrichment in striatopallidal neurons of the indirect pathway. Dual-labeling techniques demonstrate close association with dopamine D₂ receptors and enkephalin, a marker for this neuronal population [4].
  • Receptor Plasticity Studies: In 6-hydroxydopamine (6-OHDA)-lesioned rat models of Parkinson’s disease, [³H]-SCH 58261 autoradiography shows upregulated A₂AR expression in the lesioned striatum, correlating with D₂ receptor supersensitivity. This upregulation is abolished by co-administration of A₂AR antagonists, confirming target engagement [4] [7].
  • Pharmacodynamic Assessments: In studies of antipsychotic-induced c-Fos expression, [³H]-SCH 58261 binding demonstrates that haloperidol and clozapine modulate striatal A₂AR availability, particularly in the nucleus accumbens shell and core subdivisions [7].

Table 2: Applications of SCH 58261 in Radioligand Studies of Striatal Pathways

ApplicationExperimental ModelKey FindingReference
Receptor MappingRat Brain SectionsHighest density in striatum; low in cortex/hippocampus [8]
Co-localization with D₂RStriatopallidal Neurons~90% of A₂AR⁺ neurons co-express D₂R and enkephalin [4]
Parkinson’s Model Plasticity6-OHDA-Lesioned Rat Striatum↑A₂AR density in denervated striatum (30-50%) [4]
Antipsychotic ModulationHaloperidol/Clozapine-Treated RatsSCH 58261 blocks c-Fos in accumbens & striatum [7]

SCH 58261’s utility extends to positron emission tomography (PET) probe development, where carbon-11 or fluorine-18 labeled derivatives are synthesized for non-invasive imaging of A₂AR occupancy in neurological disorders [8].

Properties

CAS Number

160098-96-4

Product Name

Sch 58261

IUPAC Name

4-(furan-2-yl)-10-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine

Molecular Formula

C18H15N7O

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C18H15N7O/c19-18-22-16-13(11-20-24(16)9-8-12-5-2-1-3-6-12)17-21-15(23-25(17)18)14-7-4-10-26-14/h1-7,10-11H,8-9H2,(H2,19,22)

InChI Key

UTLPKQYUXOEJIL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5

Solubility

Soluble in DMSO, not in water

Synonyms

5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo(4,3-e)-1,2,4-triazolo(1,5-c)pyrimidine
APE-FPTP
SCH 58261
SCH-58261
SCH58261

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.